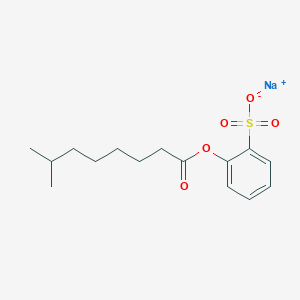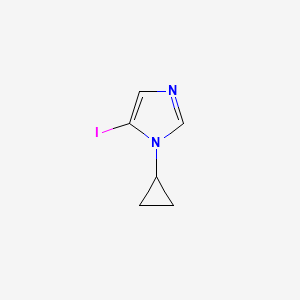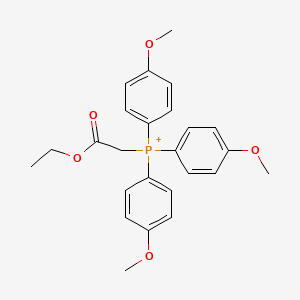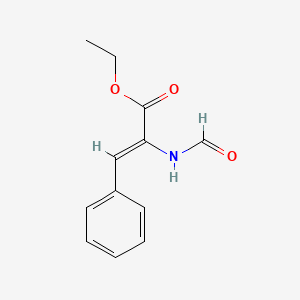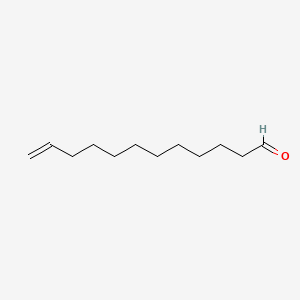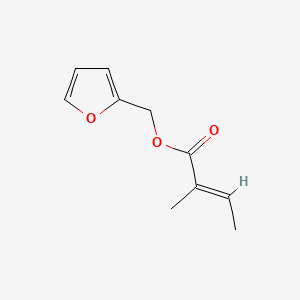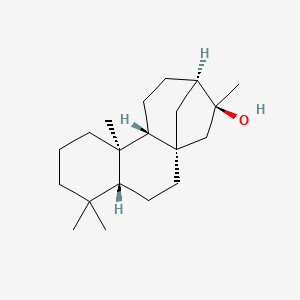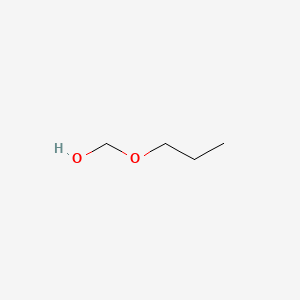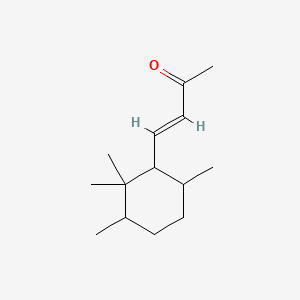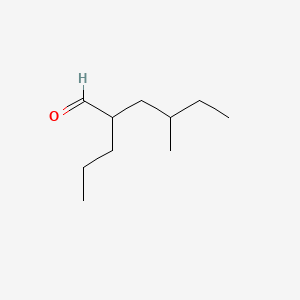
2'-Deoxyinosine 3'-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyinosine 3’-benzoate is a chemical compound with the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol It is a derivative of 2’-deoxyinosine, where the 3’-hydroxyl group is esterified with benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyinosine 3’-benzoate typically involves the esterification of 2’-deoxyinosine with benzoic acid. This reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2’-deoxyinosine 3’-benzoate are not well-documented, the general principles of nucleoside esterification can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyinosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The purine base can be oxidized under specific conditions, leading to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can target the benzoate ester group, potentially leading to the formation of 2’-deoxyinosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inosine derivatives, while reduction can yield 2’-deoxyinosine.
Applications De Recherche Scientifique
2’-Deoxyinosine 3’-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies of DNA repair and replication, as it can serve as a substrate for various enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a prodrug for delivering active nucleosides.
Industry: It can be employed in the development of nucleoside-based pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-deoxyinosine 3’-benzoate involves its interaction with specific enzymes and molecular targets. For instance, it can be incorporated into DNA by DNA polymerases, where it may affect DNA replication and repair processes. The benzoate ester group can also influence the compound’s cellular uptake and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyinosine: The parent compound, which lacks the benzoate ester group.
Inosine: A related nucleoside with a hydroxyl group at the 2’ position instead of a hydrogen.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base instead of hypoxanthine.
Uniqueness
2’-Deoxyinosine 3’-benzoate is unique due to the presence of the benzoate ester group, which can modulate its chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy .
Propriétés
Numéro CAS |
93778-58-6 |
|---|---|
Formule moléculaire |
C17H16N4O5 |
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C17H16N4O5/c22-7-12-11(26-17(24)10-4-2-1-3-5-10)6-13(25-12)21-9-20-14-15(21)18-8-19-16(14)23/h1-5,8-9,11-13,22H,6-7H2,(H,18,19,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
RZQPZGXOKJLURQ-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


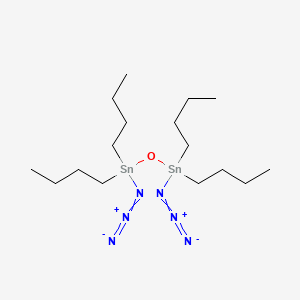
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
